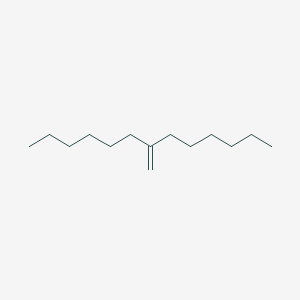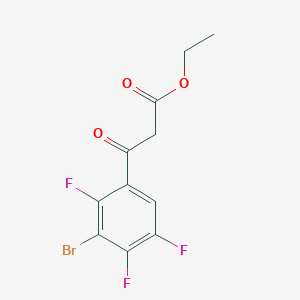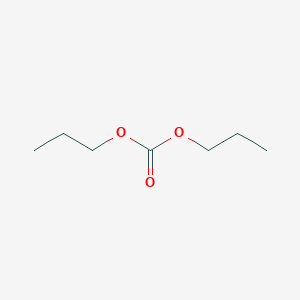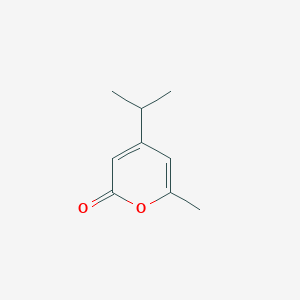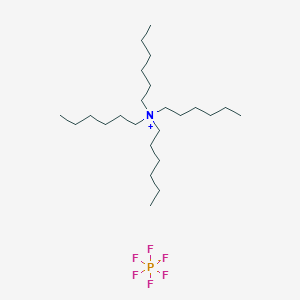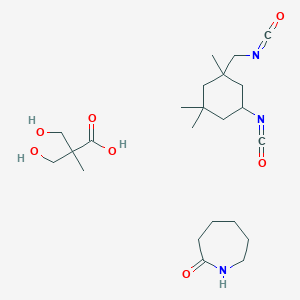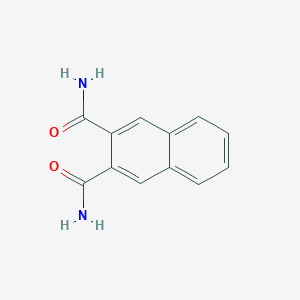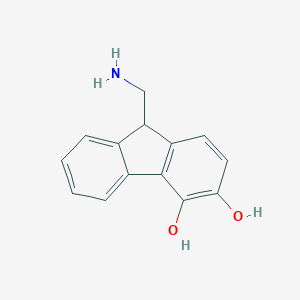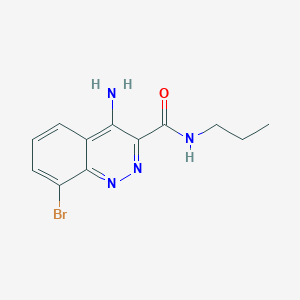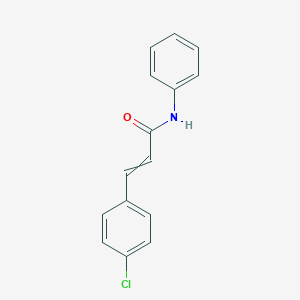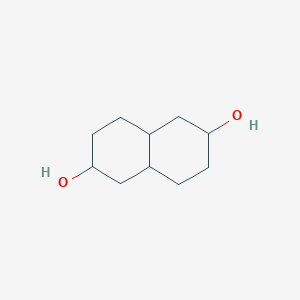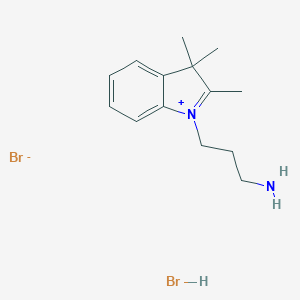
3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of indole, a naturally occurring compound found in many plants and animals. The synthesis of this compound has been a topic of interest for many researchers due to its potential applications in various fields of study.
作用機序
The mechanism of action of 3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and promoting apoptosis, or programmed cell death. It may also work by modulating the activity of certain enzymes and signaling pathways in the body.
生化学的および生理学的効果
3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and modulate the activity of certain enzymes and signaling pathways. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide in lab experiments is its potent anti-cancer properties. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
将来の方向性
There are several future directions for the study of 3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide. One area of research is the development of new cancer therapies based on this compound. Another area of research is the study of its neuroprotective effects and its potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for use in lab experiments.
合成法
The synthesis of 3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide is a complex process that involves several steps. The first step involves the synthesis of indole, which is then reacted with a suitable amine to produce the desired compound. The final product is then purified using various techniques such as recrystallization, chromatography, or distillation.
科学的研究の応用
3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide has been extensively studied for its potential applications in scientific research. This compound has been shown to have significant anti-cancer properties and has been used in the development of new cancer therapies. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
111040-90-5 |
|---|---|
製品名 |
3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide |
分子式 |
C14H22Br2N2 |
分子量 |
378.15 g/mol |
IUPAC名 |
3-(2,3,3-trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide |
InChI |
InChI=1S/C14H21N2.2BrH/c1-11-14(2,3)12-7-4-5-8-13(12)16(11)10-6-9-15;;/h4-5,7-8H,6,9-10,15H2,1-3H3;2*1H/q+1;;/p-1 |
InChIキー |
OSYRHQWRNZNKLZ-UHFFFAOYSA-M |
SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCN.Br.[Br-] |
正規SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCN.Br.[Br-] |
ピクトグラム |
Irritant |
同義語 |
1-(3-AMINOPROPYL)-2 3 3-TRIMETHYLINDOLIU |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



